5,5'-Di(thiophen-2-yl)-2,2'-bipyridine molecular structure
5,5'-Di(thiophen-2-yl)-2,2'-bipyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
This guide provides a comprehensive technical overview of the molecular structure of 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine, a heteroaromatic ligand of significant interest in coordination chemistry, materials science, and catalysis. We will delve into its synthesis, conformational analysis, spectroscopic signature, and coordination behavior, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Importance and Molecular Design
5,5'-Di(thiophen-2-yl)-2,2'-bipyridine (dtbpy) is a meticulously designed ligand that merges the classic chelating properties of the 2,2'-bipyridine (bpy) core with the rich electronic and structural characteristics of thiophene moieties. The bipyridine unit is a cornerstone of coordination chemistry, renowned for its ability to form stable, bidentate complexes with a vast array of transition metals.[1] The introduction of thiophene rings at the 5 and 5' positions extends the π-conjugated system, which profoundly influences the electronic and photophysical properties of the molecule and its subsequent metal complexes. This extended conjugation is critical for applications in organic electronics, photovoltaics, and photocatalysis, where electron delocalization and charge transfer are paramount.[2][3]
Synthesis and Structural Elucidation: A Validated Approach
The synthesis of asymmetrically substituted bipyridines and related biheterocycles is most reliably achieved through palladium-catalyzed cross-coupling reactions.[4] For dtbpy, a Stille or Suzuki coupling strategy is the most logical and field-proven approach. The causality behind this choice lies in the high functional group tolerance and the excellent yields typically afforded by these reactions for constructing C-C bonds between sp²-hybridized carbon atoms.
A robust synthetic strategy involves the coupling of 5,5'-dibromo-2,2'-bipyridine with 2-tributylstannylthiophene (Stille coupling) or thiophene-2-boronic acid (Suzuki coupling). The workflow is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Caption: Validated workflow for the synthesis of dtbpy via Suzuki cross-coupling.
Experimental Protocol: Synthesis of 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
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Reactor Setup: To a flame-dried Schlenk flask, add 5,5'-dibromo-2,2'-bipyridine (1.0 eq), thiophene-2-boronic acid (2.5 eq), and sodium carbonate (4.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is a critical step; oxygen can deactivate the palladium catalyst.
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Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and ethanol to the flask via cannula. Follow with the addition of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The choice of Pd(PPh₃)₄ is based on its proven efficacy in a wide range of Suzuki couplings.
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Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 24-48 hours.
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Self-Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting material.
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Workup: Cool the reaction to room temperature. Add deionized water and extract the aqueous phase with dichloromethane or ethyl acetate (3x). The organic layers are combined.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel to yield the pure product.
Molecular Structure and Conformational Analysis
Caption: Key conformational features of the dtbpy molecule.
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Bipyridine Core: In the solid state, unsubstituted 2,2'-bipyridine adopts a planar trans-conformation, with the nitrogen atoms pointing away from each other to minimize steric hindrance. This is the global energy minimum for the free ligand.
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Thiophene Orientation: Single-crystal X-ray analysis of structurally similar compounds like 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophenes reveals a nearly planar aromatic core.[2][3] This planarity is crucial for effective π-conjugation. The inter-ring torsion angles between the pyridine and thiophene rings are expected to be small in the solid state.
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Conformation in Solution: In solution, there is a low energy barrier to rotation around the C2-C2' bond of the bipyridine unit.[5] Upon coordination to a metal ion, the ligand is forced into a cis-conformation to enable chelation. This conformational change has an associated energy cost that can affect the stability constants of its metal complexes.
Spectroscopic and Physicochemical Properties
The extended π-system of dtbpy gives rise to a distinct spectroscopic signature. Characterization relies on a combination of NMR and UV-Vis spectroscopy to confirm its structure and purity.
Expected Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Complex aromatic region (7.0-9.0 ppm). Distinct doublets and triplets characteristic of the substituted pyridine and thiophene rings. | The specific coupling constants (J-values) and chemical shifts are definitive fingerprints of the substitution pattern. |
| ¹³C NMR | Multiple signals in the aromatic region (110-160 ppm). | Confirms the number of unique carbon environments within the molecule's C₂ symmetry. |
| UV-Vis | Intense absorption bands in the UV region (typically 280-400 nm). | These bands correspond to π → π* electronic transitions within the extended conjugated system of the bipyridine and thiophene rings.[6][7] |
| Fluorescence | Potential for fluorescence emission upon excitation at the absorption maximum. | The extended, planar, and rigid structure is conducive to radiative decay, although this can be quenched upon metal coordination. |
Coordination Chemistry and Applications
The true value of dtbpy lies in its role as a versatile ligand. The two nitrogen atoms of the bipyridine core act as a classic N,N-chelating agent for transition metals like Ruthenium(II), Nickel(II), Platinum(II), and Iron(II).[1][8][9]
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Electronic Tuning: The electron-rich thiophene rings act as π-donors, modulating the electronic properties of the bipyridine core. This influences the energy of the metal-to-ligand charge transfer (MLCT) bands in its metal complexes, a critical parameter in the design of photosensitizers and light-emitting materials.[9]
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Supramolecular Assembly: The thiophene units provide sites for further functionalization. For instance, they can be halogenated to facilitate subsequent cross-coupling reactions, allowing for the construction of complex coordination polymers and metal-organic frameworks (MOFs). This is analogous to how functional groups on other bipyridine ligands are used to build extended structures.[10]
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Catalysis and Bio-mimicry: Metal complexes of dtbpy are promising candidates for catalysis. For example, nickel complexes with ligands bearing both pyridine and sulfur donors are studied as mimics for the active sites of [NiFe]-hydrogenases, which are highly efficient catalysts for hydrogen evolution.[6] The dtbpy ligand provides a stable platform for exploring such biomimetic systems.
References
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Vomeni, T. K., et al. (2015). 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: synthesis, liquid crystalline behaviour and charge transport. RSC Publishing. Available at: [Link]
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Fettouhi, M., et al. (2013). Nickel(II) complex containing 5,5′-dimethyl-2,2′-bipyridine: Crystal structure and luminescent properties. ResearchGate. Available at: [Link]
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Deblon, S., et al. (1998). bipyridine silver complexes: discrete units or co-ordination polymers through a chelating and/or bridging metal–ligand interaction. Journal of the Chemical Society, Dalton Transactions, (22), 3631-3638. Available at: [Link]
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Di Carlo, G., et al. (2021). 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. Molbank, 2021(4), M1291. Available at: [Link]
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Bakherad, M., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. Available at: [Link]
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Siregar, P., et al. (2018). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Oriental Journal of Chemistry, 34(2). Available at: [Link]
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K-Turke, K., et al. (1998). Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. Journal of the Chemical Society, Dalton Transactions, (1), 27-32. Available at: [Link]
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